

# Ceralasertib (AZD6738): A Technical Review of a Leading ATR Inhibitor in Oncology

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ceralasertib formate*

Cat. No.: *B15293697*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Ceralasertib (AZD6738) is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).<sup>[1][2]</sup> By targeting ATR, Ceralasertib induces synthetic lethality in cancer cells with existing DNA repair defects and enhances the efficacy of DNA-damaging agents and immunotherapy. This technical review consolidates the current literature on Ceralasertib, presenting its mechanism of action, pharmacokinetic profile, and a comprehensive summary of key preclinical and clinical findings. We provide structured tables of quantitative data for comparative analysis, detailed experimental methodologies from pivotal studies, and visual diagrams of the core signaling pathway and representative clinical trial workflows to facilitate a deeper understanding of this promising therapeutic agent.

## Core Mechanism of Action: ATR Inhibition

ATR is a primary sensor of single-stranded DNA (ssDNA), which forms at stalled replication forks or during the processing of DNA damage.<sup>[3]</sup> Activation of ATR initiates a signaling cascade that promotes cell cycle arrest, stabilizes replication forks, and facilitates DNA repair, thereby maintaining genomic integrity.<sup>[4][5]</sup> Many cancer cells exhibit increased replication stress due to oncogene activation and defects in other DDR pathways, making them highly dependent on ATR for survival.<sup>[3]</sup>

Ceralasertib, as an ATP-competitive inhibitor of ATR, abrogates these critical functions.<sup>[6]</sup> Inhibition of ATR leads to the collapse of replication forks, accumulation of DNA damage, and ultimately, cell death through "replication catastrophe" or "mitotic catastrophe".<sup>[3]</sup> This dependency creates a therapeutic window, where Ceralasertib can selectively target cancer cells with heightened replication stress or specific DDR deficiencies, such as loss of ATM or ARID1A.<sup>[7][8]</sup>



[Click to download full resolution via product page](#)

**Caption:** Ceralasertib inhibits the ATR signaling pathway.

## Pharmacokinetics and Monotherapy Profile

Ceralasertib is administered orally and is rapidly absorbed.[6][9] Pharmacokinetic analyses from Phase I studies have demonstrated dose-proportional exposure.

| Parameter                     | Value                          | Study Population      | Reference |
|-------------------------------|--------------------------------|-----------------------|-----------|
| Tmax (Median)                 | 0.5 - 4 hours                  | Advanced Solid Tumors | [6][9]    |
| Terminal Half-Life            | 5.3 - 7.7 hours (40-80 mg)     | Advanced Solid Tumors | [6]       |
| Terminal Half-Life            | 11.2 - 12.8 hours (160-240 mg) | Advanced Solid Tumors | [6]       |
| Accumulation Ratio (Cmax/AUC) | 1.6 - 2.2 fold                 | Advanced Solid Tumors | [6]       |

The PATRIOT Phase I study established a recommended phase II dose (RP2D) for monotherapy at 160 mg twice daily (BD) for 14 days in a 28-day cycle.[6] This intermittent dosing schedule was better tolerated than continuous dosing, which was associated with dose-limiting hematological toxicity.[6] As a monotherapy, Ceralasertib has shown antitumor activity, particularly in patients with tumors harboring defects in genes like ARID1A.[6][8] In one study, treatment with Ceralasertib alone led to tumor growth stabilization in over 50% of patients with advanced solid tumors that had ceased responding to standard treatments.[8]

## Clinical Efficacy in Combination Therapies

The therapeutic potential of Ceralasertib is significantly enhanced when used in combination with other anticancer agents. The primary strategies involve combining it with chemotherapy, PARP inhibitors, and immune checkpoint inhibitors.

### Combination with Chemotherapy

By inhibiting ATR, Ceralasertib prevents cancer cells from repairing the DNA damage induced by cytotoxic chemotherapy, thereby potentiating its effects.

| Combination Agent | Cancer Type                                | Key Efficacy Data                                     | Reference |
|-------------------|--------------------------------------------|-------------------------------------------------------|-----------|
| Paclitaxel        | Refractory Solid Tumors (notably Melanoma) | ORR: 22.6% (all patients); 33.3% (melanoma subset)    | [9]       |
|                   | mPFS: 3.6 months (melanoma)                | [9]                                                   |           |
|                   | mOS: 7.4 months (melanoma)                 | [9]                                                   |           |
| Carboplatin       | Advanced Solid Tumors                      | 2 Partial Responses (in patients with low ATM/SLFN11) | [10][11]  |
|                   | 53% of patients achieved Stable Disease    | [10][11]                                              |           |

## Combination with PARP Inhibitors (Olaparib)

The combination of ATR and PARP inhibitors is a key synthetic lethality strategy. This dual blockade of critical DDR pathways has shown promise in overcoming PARP inhibitor resistance.

| Cancer Type            | Patient Population                     | Key Efficacy Data              | Reference |
|------------------------|----------------------------------------|--------------------------------|-----------|
| Ovarian Cancer (HGSOC) | Acquired PARPi-Resistant, HR-deficient | ORR: 50% (6 partial responses) | [12]      |
|                        | Median treatment duration: 8 cycles    | [12]                           |           |

## Combination with Immune Checkpoint Inhibitors (Durvalumab)

ATR inhibition can increase genomic instability and the release of cytosolic DNA, which in turn may activate innate immune responses (e.g., via the cGAS-STING pathway) and enhance the efficacy of immunotherapy.[\[2\]](#)[\[7\]](#)

| Cancer Type                                                                                 | Patient Population | Key Efficacy Data                   | Reference                               |
|---------------------------------------------------------------------------------------------|--------------------|-------------------------------------|-----------------------------------------|
| Advanced Gastric Cancer                                                                     | Previously Treated | ORR: 22.6%; DCR: 58.1%              | <a href="#">[2]</a> <a href="#">[7]</a> |
| mPFS: 3.0 months;<br>mOS: 6.7 months                                                        |                    |                                     | <a href="#">[2]</a> <a href="#">[7]</a> |
| Significantly longer PFS in patients with ATM loss/high HRD signature (5.60 vs 1.65 months) |                    |                                     | <a href="#">[7]</a>                     |
| Advanced NSCLC                                                                              | RAS-mutant         | Durable Clinical Benefit Rate: ~40% | <a href="#">[13]</a>                    |
| mPFS: 5.9 months;<br>mOS: 25.0 months                                                       |                    |                                     | <a href="#">[13]</a>                    |

## Experimental Protocols and Methodologies

### Phase I/II Clinical Trial Design

A common workflow for Phase I and II studies involving Ceralasertib includes patient screening, treatment administration, and response assessment.



[Click to download full resolution via product page](#)

**Caption:** A generalized workflow for a Ceralasertib clinical trial.

- Patient Selection: Patients with locally advanced or metastatic solid tumors who have progressed on prior systemic therapies are typically enrolled.[9][14] Many trials now incorporate biomarker-driven cohorts, requiring tumor tissue for analysis.[14]
- Biomarker Analysis:
  - Immunohistochemistry (IHC): Used to assess protein expression levels, such as the loss of ATM expression in tumor samples.[9] Formalin-fixed paraffin-embedded (FFPE) tissue is typically used.
  - Next-Generation Sequencing (NGS): Custom panels are used to identify mutations in key DDR genes (e.g., BRCA1/2, ARID1A) and to determine mutational signatures, such as those related to homologous recombination deficiency (HRD).[7][9]
- Treatment Regimens: Ceralasertib is administered orally on various schedules. For example, in combination with durvalumab, a regimen of 240 mg BD on days 15-28 of a 28-day cycle has been used.[2][7] In combination with paclitaxel, the RP2D was established as 240 mg BD on days 1-14 with paclitaxel administered on days 1, 8, and 15 of a 28-day cycle.[9]
- Efficacy Assessment: The primary endpoint is often the Overall Response Rate (ORR) according to RECIST v1.1.[2][7] Secondary endpoints include Progression-Free Survival (PFS), Overall Survival (OS), and Disease Control Rate (DCR).[2][7]
- Pharmacodynamic (PD) Assays: To confirm on-target activity, paired peripheral blood mononuclear cells (PBMCs) or tumor biopsies are analyzed for phosphorylation of downstream ATR targets, such as CHK1 (p-Chk1).[6]

## Conclusion and Future Directions

Ceralasertib has demonstrated significant promise as a targeted therapy that exploits the inherent vulnerabilities of cancer cells. Its activity, both as a monotherapy in biomarker-selected populations and as a potent combination partner for chemotherapy, PARP inhibitors, and immunotherapy, positions it as a versatile agent in the oncology pipeline. Ongoing and future research will focus on refining biomarker strategies to optimize patient selection, exploring novel combination therapies, and understanding mechanisms of resistance. Phase III trials,

such as the LATIFY study combining Ceralasertib with durvalumab in NSCLC, are underway and will be critical in defining its role in clinical practice.[15]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ceralasertib - NCI [dctd.cancer.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting ATR in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Phase II study of ceralasertib (AZD6738) in combination with durvalumab in patients with advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ceralasertib shows potential in treating cancer, ICR study finds [clinicaltrialsarena.com]
- 9. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Combination ATR (ceralasertib) and PARP (olaparib) Inhibitor (CAPRI) Trial in Acquired PARP Inhibitor-Resistant Homologous Recombination-Deficient Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combination of Ceralasertib and Durvalumab Shows Activity in Phase II Trial of Advanced NSCLC - The ASCO Post [ascopost.com]
- 14. kidneycancer.org [kidneycancer.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]

- To cite this document: BenchChem. [Ceralasertib (AZD6738): A Technical Review of a Leading ATR Inhibitor in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15293697#ceralasertib-formate-review-of-literature\]](https://www.benchchem.com/product/b15293697#ceralasertib-formate-review-of-literature)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)